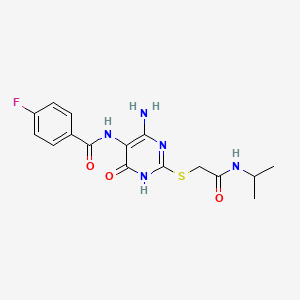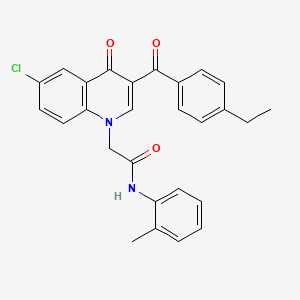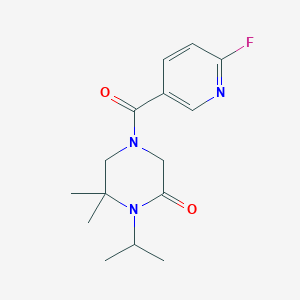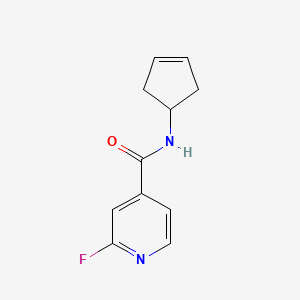
N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of molecules investigated for various biological activities, including their role as enzyme inhibitors, potential anticancer agents, and their utility in medical imaging. These compounds often feature a complex molecular architecture that includes fluorobenzamide groups, pyrimidine rings, and isopropylamino substituents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve the complex structure. A common approach includes the condensation of benzoic acids with diamines or amino alcohols, followed by halogenation, amidation, or sulfonation reactions to introduce specific functional groups (Gangjee, Lin, Kisliuk, & McGuire, 2005). For instance, compounds similar to the one in your query have been synthesized using the carbodiimide method, starting from fluorouracil derivatives and amino acid esters (Xiong et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and computational methods, revealing their conformation and the spatial arrangement of functional groups. Density functional theory (DFT) calculations are often employed to compare theoretical and experimental geometric parameters, providing insights into the electronic structure, which is crucial for understanding the compound's reactivity and interactions with biological targets (Huang et al., 2020).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and redox reactions, depending on their functional groups. For example, fluorobenzamide compounds have been utilized in formal [4+2] cycloaddition reactions, leading to products with potential applications in fluorescent imaging (Lu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Discovery and Antipsychotic Applications
A study by Satoh et al. (2009) identified a compound with a similar structure as a potent metabotropic glutamate receptor 1 (mGluR1) antagonist. This compound exhibited excellent subtype selectivity and good pharmacokinetic profiles in rats, demonstrating potent antipsychotic-like effects in several animal models. It was also mentioned as suitable for development as a PET tracer, highlighting its potential for elucidating mGluR1 functions in humans Satoh et al., 2009.
PET Imaging for mGluR1 in Rodent Brain
Fujinaga et al. (2012) designed novel positron emission tomography (PET) ligands for imaging mGluR1 in rodent brains, using structures related to the chemical compound . These ligands showed high in vitro binding affinity for mGluR1, with specific binding in the cerebellum and thalamus observed in rat brain sections. This study indicates the potential of these compounds for imaging brain mGluR1, contributing to the understanding of its functions Fujinaga et al., 2012.
Novel Hypoxia-Selective Cytotoxins
Research by Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, which shares structural similarities with the compound . The study's findings contribute to understanding the selective toxicity of such compounds towards hypoxic cells, an essential factor in designing targeted cancer therapies Palmer et al., 1995.
Development as a PET Ligand
Yamasaki et al. (2011) developed a new PET ligand for imaging mGluR1 in the brain. This ligand, synthesized via fluorination of a novel nitro precursor, demonstrated specific binding to mGluR1 in various brain regions, underscoring its promise for in vivo evaluation of mGluR1 Yamasaki et al., 2011.
Anticancer Agent Development
A study by Theoclitou et al. (2011) identified a compound from a series of kinesin spindle protein (KSP) inhibitors, showing excellent biochemical potency and pharmaceutical properties suitable for clinical development as an anticancer agent. This compound induced cellular death by arresting cells in mitosis, leading to a monopolar spindle phenotype characteristic of KSP inhibition Theoclitou et al., 2011.
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3S/c1-8(2)19-11(23)7-26-16-21-13(18)12(15(25)22-16)20-14(24)9-3-5-10(17)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,23)(H,20,24)(H3,18,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATRMNNYTZGSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)
![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)
![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)


![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)
![3-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B2488030.png)
![2-ethoxy-N-{3-[3-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2488031.png)

![2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B2488033.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid](/img/structure/B2488034.png)